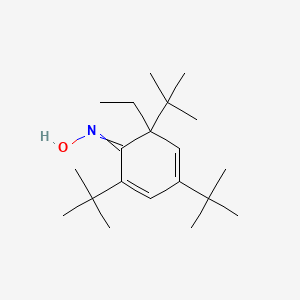
1,2-Ditert-butylhydrazine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ditert-butylhydrazine;sulfuric acid is a chemical compound with the molecular formula C8H22N2O4S. It is known for its unique structure, which includes two tert-butyl groups attached to a hydrazine moiety, combined with sulfuric acid. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ditert-butylhydrazine;sulfuric acid typically involves the reaction of tert-butylhydrazine with sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ditert-butylhydrazine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield tert-butylhydrazone derivatives, while reduction can produce hydrazine compounds.
Applications De Recherche Scientifique
1,2-Ditert-butylhydrazine;sulfuric acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Ditert-butylhydrazine;sulfuric acid involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or disrupt cellular processes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,2-Ditert-butylhydrazine;sulfuric acid include other hydrazine derivatives such as:
- 1,2-Dimethylhydrazine
- 1,2-Diethylhydrazine
- 1,2-Diphenylhydrazine
Uniqueness
This compound is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity. This uniqueness makes it valuable in specific chemical reactions and research applications where other hydrazine derivatives may not be suitable.
Propriétés
Numéro CAS |
50780-14-8 |
|---|---|
Formule moléculaire |
C8H22N2O4S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
1,2-ditert-butylhydrazine;sulfuric acid |
InChI |
InChI=1S/C8H20N2.H2O4S/c1-7(2,3)9-10-8(4,5)6;1-5(2,3)4/h9-10H,1-6H3;(H2,1,2,3,4) |
Clé InChI |
VOXHUNBCJFZOOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NNC(C)(C)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


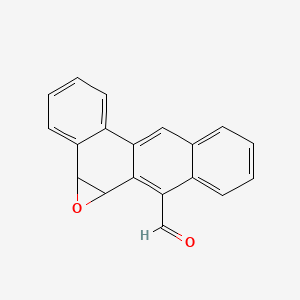
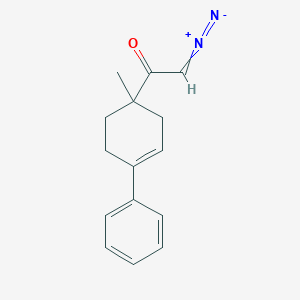
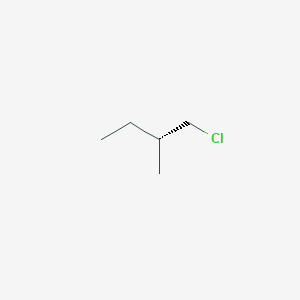

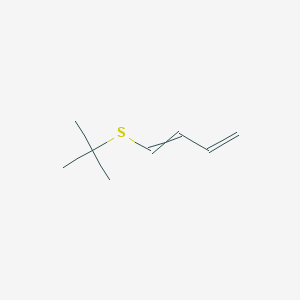
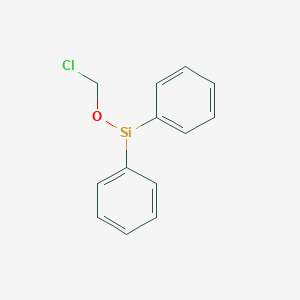
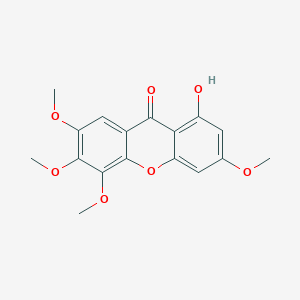

![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)

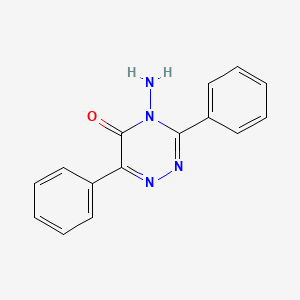
![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
